2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-11-20-19(25)18(24)15-12-22(13-17(23)21(5-2)6-3)16-10-8-7-9-14(15)16/h7-10,12H,4-6,11,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUEDKKFTZEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide is a synthetic derivative of indole, characterized by its unique functional groups, including diethylamino and oxoacetamide moieties. This structure suggests potential biological activities that are important for medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22N2O3 |
| Molecular Weight | 302.37 g/mol |
| Solubility | Moderate solubility in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The presence of the diethylamino group may enhance the compound's solubility and bioavailability, while the indole core is known for its role in modulating various biological processes.
1. Anticancer Properties
Research indicates that indole derivatives can inhibit key kinases involved in cancer cell proliferation and survival. The compound may exhibit similar properties, potentially acting as a kinase inhibitor. For instance, studies on related compounds have shown significant inhibition of cancer cell lines, suggesting that this compound could possess anticancer activity.
2. Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects against oxidative stress and neuroinflammation. The mechanism may involve modulation of signaling pathways that protect neuronal cells from apoptosis. This suggests that the compound could be explored for potential applications in neurodegenerative diseases.
3. Metabolic Effects
There is emerging evidence that compounds similar to this compound may influence metabolic pathways, particularly those related to insulin signaling and glucose metabolism. Such effects could be beneficial in managing conditions like diabetes.
Case Studies
Several studies have investigated the biological activity of related indole derivatives:
-
Study on β-cell Protection : A study involving a related compound demonstrated significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, with an EC50 value of 0.1 μM indicating potent activity against cell death induced by stressors .
This highlights the potential for similar compounds to exhibit protective effects in metabolic disorders.
Compound Max Activity (%) EC50 (μM) WO5m 100 0.1 ± 0.01 - Kinase Inhibition Studies : Research on indole-based kinase inhibitors has shown promising results in reducing tumor growth in various cancer models, supporting the hypothesis that our compound may also function through similar pathways .
Comparison with Similar Compounds
N-Substituted 2-(Indol-3-yl)-2-oxoacetamides
- 2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) : This compound (C₁₉H₁₆ClN₂O₂) demonstrated high binding affinity to MDM2-p53, attributed to the 4-chlorophenyl group enhancing hydrophobic interactions. Its molecular weight (356.8 g/mol) and LogP (~3.2) suggest moderate lipophilicity, favoring cellular uptake .
Diethylamino-Containing Derivatives
- 2-(1-(2-(Dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (21): This analog (C₁₆H₁₉N₃O₂) achieved 98% purity with a synthesis yield of 35%. The dimethylamino group likely enhances water solubility but may reduce membrane permeability compared to diethylamino derivatives .
Adamantane-Substituted Indoles
- N-Substituted 2-(Adamantan-1-yl)-1H-indol-3-yl-2-oxoacetamides : The adamantane group introduces significant hydrophobicity (LogP > 4) and steric bulk, which can improve metabolic stability but reduce solubility. These compounds are synthesized via oxalyl chloride intermediates, similar to the target compound’s hypothesized route .
Physicochemical Properties
*Estimated based on structural analogs.
- Solubility: The diethylamino group in the target compound likely improves solubility in polar aprotic solvents compared to adamantane derivatives but reduces it relative to dimethylamino analogs .
- Thermal Stability : Adamantane-substituted indoles decompose above 300°C, whereas simpler N-alkyl derivatives (e.g., N-propyl) may have lower decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
